REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[CH:10][C:5]([O:6][CH2:7][CH2:8][OH:9])=[CH:4][CH:3]=1>CO>[CH3:1][CH:2]1[CH2:3][CH2:4][CH:5]([O:6][CH2:7][CH2:8][OH:9])[CH2:10][CH2:11]1
|
Name
|
|
Quantity
|
0.13 mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(OCCO)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
N2 is bubbled through for 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
2 Grams of 5% rhodium on carbon are then added
|
Type
|
CUSTOM
|
Details
|
The system is purged three times with H2
|
Type
|
ADDITION
|
Details
|
Hydrogen is periodically added over a period of about 20 hours up to a maximum pressure of 30 psi
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
The catalyst is then filtered off over dicalite and methanol
|
Type
|
CUSTOM
|
Details
|
is removed by evaporation
|
Type
|
DISTILLATION
|
Details
|
The product is distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CCC(CC1)OCCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |